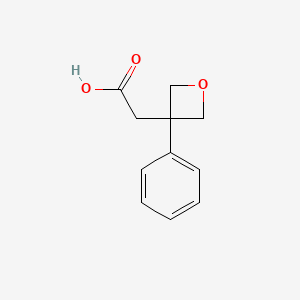

2-(3-Phenyloxetan-3-yl)acetic acid

Beschreibung

Overview of Four-Membered Oxygen Heterocycles in Organic Chemistry

Four-membered heterocycles are cyclic compounds containing a ring of four atoms, at least one of which is not carbon. numberanalytics.com Oxetanes are a specific class of these heterocycles, featuring a four-membered ring composed of three carbon atoms and one oxygen atom. researchgate.netnih.gov Along with other small rings like azetidines (nitrogen) and thietanes (sulfur), oxetanes are characterized by significant ring strain. numberanalytics.comresearchgate.net This inherent strain makes them more reactive and susceptible to ring-opening reactions compared to their more stable five- and six-membered counterparts, such as tetrahydrofuran (B95107). britannica.comthermofisher.com

Historically, the chemistry of three- and four-membered rings was explored for their utility as reactive intermediates. britannica.com Their geometric strain renders them readily formed but also easily opened, a characteristic that has been harnessed in various synthetic transformations. britannica.comthermofisher.com The parent compound, oxetane (B1205548) (trimethylene oxide), and its derivatives have been subjects of study for their physical and organic properties for over a century. researchgate.netillinois.edu

Evolution of Oxetane Chemistry in Contemporary Synthetic Paradigms

In recent decades, the role of oxetanes in organic synthesis has undergone a significant transformation. Once viewed primarily as niche, reactive intermediates, they are now recognized as valuable building blocks in modern medicinal chemistry. rsc.orgacs.org This shift was notably catalyzed by influential work demonstrating that oxetanes could serve as effective bioisosteres—substitutes for other functional groups in biologically active molecules. illinois.eduacs.org Specifically, the oxetane moiety has been successfully employed as a replacement for gem-dimethyl and carbonyl groups. nih.govacs.org

This application is advantageous because introducing an oxetane can favorably alter a molecule's physicochemical properties, such as solubility and metabolic stability, without negatively impacting its biological activity. nih.govnih.gov The growing appreciation for these benefits has spurred the development of new synthetic methods to create and functionalize oxetane rings, making them more accessible for drug discovery programs. rsc.orgacs.org

Establishing the Research Context for 2-(3-Phenyloxetan-3-yl)acetic acid and Related Oxetane-Containing Scaffolds

The compound this compound belongs to a class of 3,3-disubstituted oxetanes. This substitution pattern is particularly important as it enhances the stability of the oxetane ring. acs.org The presence of both a phenyl group and an acetic acid moiety at the C3 position of the oxetane ring makes it a bifunctional building block with significant potential in chemical synthesis.

The acetic acid group provides a handle for a variety of chemical transformations, such as amide bond formation or esterification, allowing for its incorporation into larger, more complex molecules. The phenyl group, on the other hand, can influence the molecule's steric and electronic properties and participate in aromatic interactions. Research into related oxetane-containing scaffolds has shown their utility in creating novel therapeutic agents and materials. numberanalytics.comresearchgate.net For instance, the incorporation of an oxetane ring has been a key design element in the development of inhibitors for biological targets like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov Therefore, this compound represents a valuable tool for chemists seeking to introduce the favorable properties of the oxetane scaffold into new chemical entities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-phenyloxetan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)6-11(7-14-8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWTYUBXVHMZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Phenyloxetan 3 Yl Acetic Acid and Its Derivatives

Synthesis of 3-Phenyloxetane Core Structures

Approaches to 3,3-Disubstituted Oxetanes

The construction of the 3,3-disubstituted oxetane (B1205548) core is a critical step in the synthesis of 2-(3-phenyloxetan-3-yl)acetic acid. A variety of methods have been developed to achieve this, often involving intramolecular cyclization or the derivatization of pre-existing oxetane building blocks.

One common strategy involves the intramolecular cyclization of a suitable acyclic precursor. acs.org This typically requires the presence of a hydroxyl group and a good leaving group on a three-carbon chain to facilitate the formation of the C-O bond of the oxetane ring. acs.org For example, diols can be converted to intermediates with a 1-hydroxy-3-bromo arrangement, which then undergo cyclization using a base like sodium hydride. acs.org Another approach is the ring contraction of five-membered rings, such as the alcoholysis of γ-lactones bearing a leaving group at the C-2 position. beilstein-journals.org

The Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, is another versatile method for synthesizing oxetanes. beilstein-journals.org This photochemical reaction offers high atom economy and can be applied to a wide range of substrates. beilstein-journals.org Additionally, Lewis acid or base-catalyzed formal [2+2] cycloadditions provide an alternative route to the oxetane ring system. beilstein-journals.org

The derivatization of commercially available oxetane building blocks is also a widely used approach. nih.govacs.org Oxetan-3-one, for instance, can undergo various ketone functionalization reactions, such as the Strecker synthesis or Grignard reactions, to introduce diverse substituents at the 3-position. chemrxiv.org These methods have been optimized for large-scale synthesis, making a wide range of 3,3-disubstituted oxetanes accessible. rsc.orgchemrxiv.org

Recent advancements have also focused on developing modular routes to 3,3-disubstituted oxetanes. beilstein-journals.org For instance, the derivatization of oxetanyl trichloroacetimidates and the use of Fe-Ni dual-catalytic olefin hydroarylation have been reported as effective methods for creating a library of 3-alkyl-3-(hetero)aryloxetanes. beilstein-journals.org

Table 1: Selected Synthetic Approaches to 3,3-Disubstituted Oxetanes

| Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Formation of the oxetane ring from an acyclic precursor containing a hydroxyl group and a leaving group. acs.org | Requires specific functional group arrangement; often uses strong bases. acs.org |

| Ring Contraction | Conversion of a 5-membered ring, like a γ-lactone, into an oxetane. beilstein-journals.org | Provides access to oxetane carboxylic esters. beilstein-journals.org |

| [2+2] Cycloaddition | Photochemical or catalyzed reaction between a carbonyl and an alkene. beilstein-journals.org | Versatile and atom-economical. beilstein-journals.org |

| Derivatization of Oxetan-3-one | Functionalization of the ketone group to introduce substituents. chemrxiv.org | Allows for diverse modifications; scalable. chemrxiv.orgrsc.org |

| Modular Routes | Multi-component reactions or catalytic methods for creating diverse libraries. beilstein-journals.org | High-throughput potential; access to novel structures. beilstein-journals.org |

Derivatization Strategies for the Acetic Acid Moiety in this compound

Once the this compound core is established, the acetic acid moiety can be further modified to generate a variety of derivatives. These derivatization strategies are crucial for exploring the structure-activity relationships of these compounds in medicinal chemistry applications.

A common and critical transformation is the hydrolysis of an ester precursor to yield the free carboxylic acid. This reaction is often performed under basic conditions to avoid the potential ring-opening of the strained oxetane ring, which can occur in the presence of strong acids. chemrxiv.orgresearchgate.net

For example, the saponification of methyl or ethyl esters of this compound can be achieved using reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a suitable solvent system. researchgate.net This method has been shown to be effective for producing the desired carboxylic acid in high purity and on a multigram scale. chemrxiv.org The compatibility of the oxetane core with basic hydrolysis conditions is a significant advantage, allowing for the reliable preparation of the free acid. chemrxiv.org

In some cases, enzymatic hydrolysis offers a mild and selective alternative for ester cleavage. acs.org For instance, Candida antarctica lipase (B570770) has been used for the gram-scale hydrolysis of an oxetane ester, yielding the corresponding carboxylic acid in excellent yield. acs.org This biocatalytic approach can be particularly useful when other sensitive functional groups are present in the molecule.

Table 2: Conditions for Ester Hydrolysis to Form this compound

| Reagent/Catalyst | Conditions | Key Features |

|---|---|---|

| Lithium Hydroxide (LiOH) | Basic conditions, often in a mixture of water and an organic solvent. researchgate.net | Common, effective, and scalable method. chemrxiv.orgresearchgate.net |

| Sodium Hydroxide (NaOH) | Basic conditions, similar to LiOH. | Widely used for saponification. |

| ***Candida antarctica* Lipase** | Enzymatic hydrolysis. acs.org | Mild, selective, and suitable for gram-scale synthesis. acs.org |

The carboxylic acid group of this compound serves as a versatile handle for a wide range of functional group interconversions. These transformations allow for the synthesis of various derivatives, including esters, amides, and alcohols, which can be used to modulate the physicochemical and biological properties of the parent compound.

Esterification: The carboxylic acid can be converted to various esters through reactions with alcohols under acidic or basic conditions. However, given the potential instability of the oxetane ring in strong acid, basic conditions using alkyl halides and a non-nucleophilic base like Hünig's base are often preferred. chemrxiv.org

Amide Formation: Standard peptide coupling reagents can be used to form amides by reacting the carboxylic acid with a wide variety of amines. This allows for the introduction of diverse substituents and the exploration of amide bioisosteres.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-phenyloxetan-3-yl)ethanol. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). chemrxiv.org Careful control of the reaction temperature is often necessary to prevent side reactions, including the opening of the oxetane ring. chemrxiv.org The resulting alcohol can then be further functionalized, for example, through etherification or mesylation. chemrxiv.org

Other Transformations: The acetic acid side chain can also participate in other reactions, such as decarboxylative alkylation under photoredox catalysis, to form new carbon-carbon bonds. researchgate.net This method allows for the formal bis-homologation of the oxetane precursor. researchgate.net

The ability to perform these functional group interconversions highlights the versatility of this compound as a building block in the synthesis of more complex molecules.

Gram-Scale and Scalable Synthetic Routes for Oxetane Building Blocks

The increasing demand for oxetane-containing compounds in drug discovery has driven the development of gram-scale and scalable synthetic routes for key oxetane building blocks. chemrxiv.orgenamine.net The ability to produce these intermediates in large quantities is essential for their use in medicinal chemistry programs and for the synthesis of active pharmaceutical ingredients.

Several strategies have been successfully scaled up. For instance, the synthesis of 3,3-disubstituted oxetanes from oxetan-3-one has been optimized for production on a hundred-gram scale. chemrxiv.org These protocols often involve well-established and robust reactions that can be safely and efficiently performed in large reactors. rsc.org

Furthermore, some synthetic routes have been designed with scalability in mind from the outset. For example, a two-step synthesis of amide bioisosteres via benzotriazolyl Mannich adducts has been shown to be easily scalable to a 100 g scale. beilstein-journals.org Similarly, a copper-catalyzed four-component cascade reaction for the synthesis of 3-oxetanone-derived spirocycles has been demonstrated on a gram scale. mdpi.com

The development of these scalable routes is crucial for making oxetane building blocks more accessible to the broader scientific community and for facilitating their incorporation into drug development pipelines. rsc.orgchemrxiv.org The availability of these intermediates from commercial suppliers has also played a significant role in advancing the use of oxetanes in medicinal chemistry. acs.orgenamine.net

Structural Elucidation and Advanced Spectroscopic Characterization of Oxetane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2-(3-phenyloxetan-3-yl)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides comprehensive insights into its connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, distinct signals are expected for the protons of the phenyl group, the oxetane (B1205548) ring, and the acetic acid moiety. pressbooks.pub

The four methylene (B1212753) protons of the oxetane ring are diastereotopic and are expected to appear as two pairs of doublets, often referred to as an AA'BB' or ABX spin system, depending on the coupling patterns. mdpi.com The protons on C2 and C4 are coupled to each other. The chemical shifts for oxetane ring protons typically fall in the range of 4.5 to 5.0 ppm. mdpi.com The methylene protons of the acetic acid side chain (-CH₂COOH) would present as a singlet, as there are no adjacent protons to couple with. This signal is typically found in the 2.0-3.0 ppm region. libretexts.org The aromatic protons of the phenyl group would appear in the downfield region, generally between 7.2 and 7.5 ppm. libretexts.org The acidic proton of the carboxyl group (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration, but typically appears far downfield (>10 ppm).

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxetane-CH₂ (4H) | 4.5 - 5.0 | m |

| Acetic Acid-CH₂ (2H) | 2.0 - 3.0 | s |

| Phenyl-H (5H) | 7.2 - 7.5 | m |

| Carboxyl-OH (1H) | >10 | br s |

Chemical shifts are referenced to TMS and can vary based on solvent and concentration. Multiplicity: s = singlet, m = multiplet, br s = broad singlet.

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. pressbooks.pub For this compound, seven distinct signals are anticipated, excluding the solvent peak.

The carbons of the oxetane ring typically resonate in the range of 70-85 ppm for C2/C4 and around 40-50 ppm for the substituted C3 carbon. mdpi.comlibretexts.org The sp²-hybridized carbons of the phenyl ring appear between 125 and 140 ppm, while the methylene carbon of the acetic acid group is expected around 40-45 ppm. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing far downfield in the 170-180 ppm region. pressbooks.publibretexts.org

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Hybridization | Expected Chemical Shift (ppm) |

|---|---|---|

| C=O (Carboxyl) | sp² | 170 - 180 |

| C-Ar (ipso) | sp² | 135 - 145 |

| C-Ar (ortho, meta, para) | sp² | 125 - 130 |

| C2/C4 (Oxetane) | sp³ | 70 - 85 |

| C-CH₂ (Acetic Acid) | sp³ | 40 - 45 |

| C3 (Oxetane Quaternary) | sp³ | 40 - 50 |

Chemical shifts are referenced to TMS and can vary based on solvent.

Two-dimensional NMR techniques are indispensable for confirming structural assignments and probing the molecule's preferred conformation in solution. acs.orgresearchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are particularly valuable for establishing through-space proximity between protons. For this compound, NOE correlations would be expected between the protons of the phenyl ring and the methylene protons of the oxetane ring, confirming their spatial relationship. Correlations between the acetic acid methylene protons and the phenyl or oxetane protons would further define the conformational preferences of the side chain relative to the ring system.

Total Correlation Spectroscopy (TOCSY): This technique helps to identify protons that are part of the same spin system. It would clearly correlate all the protons within the phenyl ring spin system.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for assigning the quaternary carbons, such as C3 of the oxetane ring and the ipso-carbon of the phenyl group. For instance, a correlation from the acetic acid methylene protons to the C3 carbon and the carbonyl carbon would definitively establish the connectivity of the side chain.

Vibrational Spectroscopy (Infrared, Raman) and High-Resolution Mass Spectrometry

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the spectrum would be dominated by a strong, broad absorption for the O-H stretch of the carboxylic acid dimer (typically 2500-3300 cm⁻¹). nih.gov A sharp, intense peak for the C=O (carbonyl) stretch would appear around 1700-1730 cm⁻¹. The characteristic C-O-C stretching vibration of the oxetane ring is expected in the fingerprint region, usually around 950-1000 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H and C=C stretching vibrations would also be visible. nih.gov

Table 3: Key Infrared (IR) Absorption Frequencies

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 (strong) |

| Phenyl Ring | C=C stretch | 1450 - 1600 |

| Oxetane Ring | C-O-C stretch | 950 - 1000 |

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. bioanalysis-zone.comeuropa.eu For this compound (C₁₁H₁₂O₃), the expected exact mass is 192.0786 Da. nih.gov Observing this mass with high accuracy (typically within 5 ppm) confirms the molecular formula and rules out other potential structures with the same nominal mass. libretexts.org Fragmentation patterns can also provide structural information, such as the loss of CO₂ (44 Da) or the cleavage of the acetic acid side chain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. wikipedia.orglibretexts.org

The four-membered oxetane ring is not planar and adopts a "puckered" conformation to relieve ring strain. beilstein-journals.org The degree of puckering is described by a puckering angle. For the parent, unsubstituted oxetane, this angle is small, around 8.7°. beilstein-journals.org However, the introduction of substituents significantly influences the ring's conformation. acs.org

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features:

Ring Puckering: The presence of a bulky phenyl group and an acetic acid group at the C3 position is expected to increase steric interactions, likely resulting in a more pronounced puckering angle compared to unsubstituted oxetane. rsc.org

Bond Lengths and Angles: The endocyclic bond angles in the oxetane ring will be significantly compressed from the ideal tetrahedral angle of 109.5°, indicative of substantial ring strain. rsc.orgd-nb.info The C-C bond lengths within the ring are typically around 1.53-1.54 Å, while the C-O bonds are shorter, approximately 1.45-1.46 Å. acs.orgrsc.org

Conformation: The crystal structure would reveal the precise orientation of the phenyl and acetic acid groups relative to the oxetane ring, providing a definitive picture of the molecule's solid-state conformation. nih.gov This includes the torsional angles that define the spatial arrangement of all substituents.

Elemental Analysis and Thermogravimetric Analysis of Oxetane Compounds

Theoretical calculations based on the chemical formula of this compound, C₁₁H₁₂O₃, predict the elemental composition to be approximately 68.74% carbon, 6.29% hydrogen, and 24.97% oxygen. However, without experimental data from elemental analysis, these theoretical values cannot be empirically verified. Elemental analysis is a crucial technique in the characterization of novel compounds, providing confirmation of the elemental composition and purity of a synthesized substance.

Similarly, thermogravimetric analysis (TGA) data, which would provide insights into the thermal stability and decomposition profile of the compound, is not available in the public domain. TGA is instrumental in determining the temperatures at which a compound begins to degrade, the extent of mass loss at various temperatures, and the composition of the residual material. This information is vital for understanding the material's thermal limitations and potential applications at elevated temperatures.

Computational Chemistry Approaches to 2 3 Phenyloxetan 3 Yl Acetic Acid and Oxetane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems, including complex organic molecules. mdpi.com It is particularly well-suited for investigating oxetane (B1205548) systems due to its balance of computational cost and accuracy. rsc.orgresearchgate.net DFT methods, such as B3LYP and MP2, have been successfully employed to explore the mechanisms of reactions involving the oxetane ring, such as ring-opening polymerizations. rsc.orgresearchgate.netrsc.org These computational studies allow for the full optimization of geometrical parameters for reactants, transition states, intermediates, and products along a reaction pathway. researchgate.netrsc.org

A key application of DFT in the study of oxetane chemistry is the detailed mapping of reaction pathways. For instance, in the cationic ring-opening polymerization of oxetane, DFT calculations have shown that the reaction proceeds through the continuous attack of an oxygen atom from one oxetane molecule on a carbon atom of a protonated oxetane cation. rsc.orgresearchgate.netrsc.org

Computational chemists use DFT to locate and characterize the geometry of transition states—the highest energy point along a reaction coordinate. By performing vibrational analysis, researchers can confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. rsc.org This information is crucial for understanding the step-by-step mechanism of complex transformations, such as the formation of the oxetane ring in natural products like paclitaxel (B517696) or the UV-induced ring-opening of oxetane intermediates in DNA photodamage. researchgate.netresearchgate.net The trajectory of a reaction can be traced from the transition state to the corresponding reactant and product using intrinsic reaction coordinate (IRC) calculations, thus verifying the proposed mechanism. rsc.org

In another study, the epoxide to oxetane ring expansion was modeled computationally at the DFT and second-order Møller-Plesset (MP2) levels of theory, revealing an activation barrier of 13-17 kcal mol⁻¹. acs.org This quantitative data helps explain the temperature conditions required for such reactions. acs.org The accuracy of these calculations is critical, and researchers often benchmark different DFT functionals to ensure the reliability of the predicted barrier heights. rsc.org

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Oxetane Ring-Opening Reaction

| Species | Relative Energy (kcal/mol) |

| Reactant (R) | 0.0 |

| Transition State (TS) | +25.4 |

| Intermediate (I) | +5.2 |

| Product (P) | -15.8 |

Note: This table is illustrative and represents typical data obtained from DFT calculations on reaction energetics.

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these environmental effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netacs.org This approach has been used to study the ring-opening of oxetane intermediates, where modeling the bulk effect of an aqueous environment was shown to slightly lower the activation barrier. researchgate.net

More explicit models can also be employed, where one or more solvent molecules are included directly in the quantum mechanical calculation. In the case of an oxetane intermediate ring-opening, including two assisting water molecules in the DFT calculation drastically lowered the Gibbs energy of activation from +166 kJ mol⁻¹ to as low as +44 kJ mol⁻¹, demonstrating the crucial catalytic role of the solvent. researchgate.net The self-consistent reaction field (SCRF) theory is another approach used to investigate the effects of solvents like tetrahydrofuran (B95107) and dichloromethane (B109758) on oxetane polymerization mechanisms. rsc.org

Ab Initio Methods in Mechanistic Studies of Oxetane Ring Transformations

Ab initio (from first principles) methods are another class of quantum chemistry calculations that solve the Schrödinger equation without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CR-CCSD(T)) are often used alongside DFT to provide more accurate energies and to validate DFT results. acs.orgnih.gov

These methods have been applied to study the electrocyclic ring-opening of oxetene (a related unsaturated oxetane), comparing its behavior to that of cyclobutene. nih.gov Such studies provide deep mechanistic insights, for instance, revealing the "pseudopericyclic" nature of the oxetene ring-opening. nih.gov Researchers have found that both DFT and ab initio methods are suitable for calculating the electronic structure of oxetane systems, with results from both often showing good agreement. rsc.orgresearchgate.net The use of high-level ab initio calculations, while computationally expensive, is crucial for obtaining benchmark energies for reactants, transition states, and products, ensuring the accuracy of mechanistic investigations. nih.gov

Molecular Modeling and Quantum Chemical Property Prediction for Oxetane Derivatives

Beyond reaction mechanisms, computational modeling is used to predict the intrinsic properties of molecules. For oxetane derivatives, which are increasingly used in medicinal chemistry, predicting properties like metabolic stability, solubility, and electronic characteristics is highly valuable. nih.govnih.gov DFT has been employed to screen novel energetic oxetane derivatives by calculating properties such as gas-phase heats of formation, strain energy, and chemical hardness. nih.gov Such computational screening allows for the rational design of new molecules with desired characteristics before their synthesis. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. irjweb.comaimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's kinetic stability and reactivity; a large gap implies high stability and low reactivity. irjweb.com

For a molecule like 2-(3-Phenyloxetan-3-yl)acetic acid, a HOMO-LUMO analysis would provide insight into its potential reactivity. The HOMO is likely to be located on the electron-rich phenyl ring, while the LUMO might be distributed over the oxetane or carboxylic acid groups. This distribution dictates how the molecule interacts with other reagents. DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. irjweb.comaimspress.com

Table 2: Conceptual Frontier Orbital Properties for an Oxetane Derivative

| Property | Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

| Chemical Hardness (η) | 2.675 |

| Electronegativity (χ) | 3.905 |

Note: This table presents conceptual data for a generic oxetane derivative, illustrating the types of electronic properties derived from HOMO-LUMO energies.

This analysis helps predict the sites for electrophilic and nucleophilic attack and explains the charge transfer interactions that can occur within the molecule. irjweb.comaimspress.com

Conformational Landscapes and Isomerism of Oxetanes

The four-membered oxetane ring is characterized by significant ring strain, which dictates its conformational preferences. Unlike planar cyclobutane, the oxetane ring adopts a non-planar, puckered conformation to alleviate torsional strain from eclipsing interactions. acs.orgnih.gov This puckering is a fundamental aspect of its conformational landscape.

Computational studies have been instrumental in quantifying the geometry and energetics of this puckering. For the unsubstituted oxetane molecule, the ring is not flat but has a distinct puckered angle. X-ray crystallography and computational models concur, showing a puckering angle that can range from approximately 8.7° to 10.7°. acs.org The energy barrier to inversion between the two equivalent puckered conformations is very low, meaning the ring is highly flexible and rapidly inverts at room temperature.

The introduction of substituents onto the oxetane ring, as in this compound, has a profound effect on the conformational landscape. Substituents can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation. acs.org For instance, the puckering angle of the insecticide EDO, a substituted oxetane, was found to be 16° through X-ray crystallography. acs.org

Computational modeling allows for the systematic exploration of how different substituents influence ring geometry and stability. DFT calculations can predict the preferred puckering angles, bond lengths, and the rotational barriers of substituent groups. For a molecule like this compound, key conformational questions that can be addressed computationally include:

The energetic preference for the orientation of the phenyl and acetic acid groups relative to the oxetane ring (axial vs. equatorial-like positions).

The rotational barrier of the C-C bond connecting the phenyl group to the oxetane ring.

The conformational profile of the acetic acid side chain.

Isomerism in substituted oxetanes is also a key area of computational investigation. For oxetanes with multiple substituents, different diastereomers can exist. Quantum chemical calculations can determine the relative thermodynamic stabilities of these isomers by computing their ground-state energies. This is crucial for understanding which isomers are likely to be favored in a synthesis or under equilibrium conditions. Furthermore, many oxetane-carboxylic acids have been found to be unstable, with a tendency to isomerize into lactones, a phenomenon that can be investigated using computational models to understand the reaction pathways and transition states.

| Parameter | Method | Calculated Value |

|---|---|---|

| Puckering Angle | Experimental (90 K) | 10.7° acs.org |

| Puckering Angle | Experimental (140 K) | 8.7° acs.org |

| C-O Bond Length | Experimental (90 K) | 1.460 Å acs.org |

| C-C Bond Length | Experimental (90 K) | 1.53 Å acs.org |

| C-O-C Bond Angle | Experimental (90 K) | 90.2° acs.org |

| C-C-O Bond Angle | Experimental (90 K) | 92.0° acs.org |

| C-C-C Bond Angle | Experimental (90 K) | 84.8° acs.org |

Non-linear Optical Properties of Oxetane-Containing Molecules

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as optical switching and data storage. researchgate.netjournaleras.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its electronic structure. Computational chemistry, particularly DFT, serves as a vital tool for predicting and understanding the NLO properties of organic molecules. researchgate.netfrontiersin.org

The key NLO properties calculated computationally include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netjournaleras.com A large hyperpolarizability value is indicative of a strong NLO response. For organic molecules, a significant NLO response typically arises from intramolecular charge transfer (ICT) between an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (a D-π-A architecture). nih.gov

An electron-rich phenyl group, which can act as a π-system.

A carboxylic acid group, which is an electron-withdrawing group (acceptor).

The polar oxetane ring, which can modulate the electronic environment.

Computational studies can elucidate the potential for NLO activity in such molecules. DFT methods, using functionals like B3LYP or CAM-B3LYP, are employed to calculate the hyperpolarizability. worldscientific.comnih.gov These calculations can reveal:

The magnitude of the first-order hyperpolarizability (β), which indicates the potential for second-harmonic generation.

The nature of the electronic transitions that contribute to the NLO response, often analyzed through Time-Dependent DFT (TD-DFT). nih.gov

The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provides insight into the charge transfer characteristics of the molecule.

| Molecule | Method | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (10-30 esu) |

|---|---|---|---|

| Urea (reference) | Various DFT | ~4.5 | ~0.37 journaleras.com |

| para-Nitroaniline | DFT/B3LYP | ~6.3 | ~9.2 |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP | 1.64 | 2.92 journaleras.com |

Role of 2 3 Phenyloxetan 3 Yl Acetic Acid and Oxetane Scaffolds As Synthetic Intermediates and Building Blocks

Applications in the Synthesis of Complex Organic Molecules

Oxetane (B1205548) scaffolds are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including several natural products. researchgate.neteurjchem.com The defined three-dimensional structure of the oxetane ring allows it to serve as a unique scaffold for constructing intricate molecular architectures. eurjchem.com The synthesis of the highly potent anti-cancer drug Taxol (paclitaxel) is a landmark example, where an oxetane ring is a key structural feature of the final molecule. Other natural products containing this motif, whose total syntheses rely on the strategic introduction or formation of the oxetane ring, include (±)-merrilactone A, (±)-oxetin, and laureatin. eurjchem.com

In medicinal chemistry, the incorporation of 3-substituted and 3,3-disubstituted oxetanes is a widely adopted strategy. acs.orgresearchgate.net These building blocks, including 3-aryloxetanes, are often used as bioisosteres for commonly found groups like gem-dimethyl or carbonyl functionalities, leading to improved properties such as metabolic stability and aqueous solubility. acs.orgnih.gov The synthesis of these building blocks can be challenging but provides access to novel chemical space. nih.govacs.orgnih.gov For instance, nickel-mediated Suzuki coupling has been employed to efficiently install oxetan-3-yl groups onto aromatic systems, creating precursors for drug discovery programs. nih.gov Rhodium-catalyzed O–H insertion and subsequent C–C bond-forming cyclization represent another advanced method to access diversely functionalized oxetanes that serve as building blocks for more complex structures. rsc.org

The table below illustrates the application of oxetane building blocks in synthesizing complex molecules.

| Target Molecule Class | Oxetane Building Block Example | Synthetic Strategy | Reference |

| Natural Products (e.g., Taxol) | Varies (formed in situ) | Multi-step total synthesis | eurjchem.com |

| Bioactive Molecules | 3-Aryl-oxetanes | Nickel-mediated Suzuki coupling | nih.gov |

| Drug Discovery Fragments | Di-, tri-, and tetrasubstituted oxetanes | Rhodium-catalyzed O–H insertion/cyclization | rsc.org |

| Oxetane Analogues of Drugs | Functionalized 3-aryl oxetanes | Modular synthesis via oxetanyl trichloroacetimidates | nih.gov |

Oxetane Derivatives as Versatile Precursors for Functionalized Compounds

The ring strain of oxetanes makes them susceptible to ring-opening reactions, a property that chemists exploit to produce a variety of important functionalized products. tandfonline.comtandfonline.com These reactions can be initiated under diverse conditions and with a wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. tandfonline.com The regioselectivity of the ring-opening is a critical aspect and is generally governed by steric and electronic effects. magtech.com.cn Typically, strong nucleophiles attack the less sterically hindered carbon adjacent to the ring oxygen. magtech.com.cn However, in the presence of a Brønsted or Lewis acid catalyst, weaker nucleophiles can be directed to attack the more substituted carbon, as this position can better stabilize the resulting partial positive charge. tandfonline.commagtech.com.cn

Beyond nucleophilic attack, radical ring-opening reactions have also been developed, further expanding the synthetic utility of oxetanes. researchgate.netchemrxiv.org For example, a cobalt-catalysis-based strategy allows for the generation of carbon-centered radicals from oxetanes, which can then participate in cross-coupling or Giese-type addition reactions. researchgate.netchemrxiv.org

Another powerful strategy involves the derivatization of pre-formed oxetane building blocks. beilstein-journals.org Oxetan-3-one is a particularly versatile precursor that can be transformed through a host of standard ketone functionalization reactions, such as Strecker synthesis, Henry reactions, and Horner-Wadsworth-Emmons olefination, to create a library of 3,3-disubstituted oxetanes. beilstein-journals.orgchemrxiv.org These reactions are often performed under conditions that tolerate the oxetane ring, providing access to complex scaffolds like oxetane amino acids and other sp³-rich building blocks valuable in drug discovery. chemrxiv.org

The following table summarizes various ring-opening methodologies for oxetanes.

| Reaction Type | Reagent/Catalyst | Resulting Product | Reference |

| Nucleophilic Ring-Opening | C, N, O, S, Halide, Hydride Nucleophiles | Functionalized 1,3-diols and derivatives | tandfonline.commagtech.com.cn |

| Acid-Catalyzed Ring-Opening | Lewis or Brønsted Acids + Weak Nucleophiles | Functionalized 1,3-diols (regioisomeric products) | tandfonline.commagtech.com.cn |

| Radical Ring-Opening | Vitamin B12 / Cobalt Catalyst | C-centered radicals for cross-coupling/addition | researchgate.netchemrxiv.org |

| Derivatization of Precursor | Oxetan-3-one + various reagents | 3,3-disubstituted oxetane building blocks | beilstein-journals.orgchemrxiv.org |

Integration into Advanced Materials and Agrochemical Development

The unique reactivity and properties of oxetanes have led to their integration into the development of advanced materials and modern agrochemicals.

In materials science, oxetane-based monomers are emerging as valuable alternatives to traditional epoxide and acrylate (B77674) systems for producing polymers. rsc.orgtue.nl Liquid crystalline elastomers (LCEs) and networks (LCNs) made from oxetane monomers offer several advantages, including reduced shrinkage upon polymerization and insensitivity to oxygen during curing. rsc.org These materials are used to create responsive surfaces, soft robotics, and photonic materials. rsc.orgtue.nl Furthermore, oxetanes are being applied in the electronics industry as photoresists, sealers, and underfill materials, where their ability to form robust polymers with high adhesion and thermal stability contributes to the performance and miniaturization of electronic devices. lucintel.com The rapid curing rates of oxetane-based resins also make them suitable for applications in 3D printing and additive manufacturing. lucintel.com

In the field of agrochemicals, oxetane-containing compounds are being developed as advanced pesticides and herbicides. acs.orgdataintelo.com The oxetane motif can enhance the biological activity and physicochemical properties of active ingredients. nih.gov A notable example involves the modification of naturally occurring sesquiterpene lactones to create oxetane lactones. These derivatives have demonstrated high herbicidal activity, in some cases significantly exceeding that of commercial herbicides. cabidigitallibrary.org The introduction of the oxetane ring is considered essential for this enhanced bioactivity. cabidigitallibrary.org While synthetically challenging, the development of functionalized 3-aryl oxetanes is also being pursued for the creation of new agrochemical agents. nih.gov

Oxetanes as Precursors for Energetic Materials

Several key energetic oxetane monomers have been developed, including:

AMMO (3-azidomethyl-3-methyloxetane) uni-muenchen.de

BAMO (3,3-bis(azidomethyl)oxetane) uni-muenchen.de

NIMMO (3-nitratomethyl-3-methyloxetane) uni-muenchen.de

The azido (B1232118) (-N₃) and nitrato (-ONO₂) groups are explosophoric, meaning they contribute significantly to the energetic output of the final polymer. Research is focused on creating new oxetane monomers with improved performance, higher thermal stability, and lower sensitivity to accidental detonation. rsc.orgnih.gov

Versatile building blocks like 3-(nitromethylene)oxetane (B1440973) and 3-oximinooxetane serve as starting points for new energetic derivatives. rsc.orgd-nb.inforesearchgate.net For example, 3-(nitromethylene)oxetane readily undergoes Michael addition with nitrogen-rich heterocycles like tetrazoles to produce powerful new energetic monomers. rsc.orgmdpi.com Similarly, 3-oximinooxetane is a precursor to 3-nitrooxetane (B1601783) and 3,3-dinitrooxetane, which can be polymerized into energetic binders. d-nb.inforesearchgate.net The performance of these materials, measured by parameters like detonation velocity and pressure, can surpass that of traditional energetic binders. rsc.orgnih.gov

The table below lists some energetic oxetane precursors and their significance.

| Precursor/Monomer | Full Name | Significance | Reference |

| AMMO | 3-Azidomethyl-3-methyloxetane | Common energetic monomer for binders | uni-muenchen.de |

| BAMO | 3,3-bis(azidomethyl)oxetane | High-energy monomer for binders | mdpi.comuni-muenchen.de |

| NIMMO | 3-Nitratomethyl-3-methyloxetane | Energetic monomer for binders | uni-muenchen.de |

| 3-(Nitromethylene)oxetane | 3-(Nitromethylene)oxetane | Versatile precursor for tetrazole-based monomers | rsc.orgmdpi.com |

| 3-Oximinooxetane | 3-Oximinooxetane | Precursor for 3-nitro- and 3,3-dinitrooxetane | d-nb.inforesearchgate.net |

| 3-Bromomethyl-3-hydroxymethyloxetane | 3-Bromomethyl-3-hydroxymethyloxetane | Precursor for LLM-116-based monomers | nih.gov |

Future Research Directions and Unexplored Avenues in 2 3 Phenyloxetan 3 Yl Acetic Acid and Oxetane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Oxetanes

The synthesis of oxetanes has traditionally been challenging due to the inherent ring strain of the four-membered ether. acs.orgbeilstein-journals.org Classical methods often require harsh conditions or multi-step sequences. nih.gov Consequently, a major thrust of future research is the development of novel, efficient, and sustainable synthetic methodologies.

Key Research Areas:

Photocatalysis and Green Chemistry: Visible-light photocatalysis is emerging as a powerful and environmentally friendly tool for organic synthesis. rsc.orgbohrium.com Recent studies have demonstrated its utility in the synthesis of oxetane (B1205548) derivatives through various mechanisms, including [2+2] cycloadditions (the Paternò-Büchi reaction), C-H activation, and decarboxylative couplings. bohrium.comresearchgate.netbohrium.comresearchgate.net Future work will likely focus on expanding the scope of photocatalytic methods to access a wider range of substituted oxetanes under mild, catalyst-free, or metal-free conditions. rsc.org The use of solar power for these transformations presents a particularly sustainable avenue. researchgate.net

Flow Chemistry: Continuous flow microreactor systems offer significant advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters like temperature and residence time. researchgate.net This technology has been successfully applied to the synthesis of 2,2-disubstituted oxetanes by generating and trapping highly unstable intermediates like 2-phenyloxetan-2-yl lithium at higher temperatures than achievable in batch mode. researchgate.net Further exploration of flow chemistry for oxetane synthesis, including multistep sequences, is a promising area for process intensification and safer production. acs.org

Novel Catalytic Systems: The development of new catalytic systems is crucial for overcoming the activation barriers associated with oxetane formation and functionalization. This includes the design of catalysts for C-H functionalization of alcohols, which provides a direct and atom-economical route to oxetanes from simple starting materials. acs.org Additionally, exploring new metal-catalyzed ring expansions and contractions will provide alternative pathways to these valuable heterocycles. beilstein-journals.orgsioc-journal.cn

| Methodology | Advantages | Future Directions |

| Photocatalysis | Mild conditions, sustainable, access to unique reactivity. rsc.orgbohrium.com | Broader substrate scope, metal-free systems, solar-powered synthesis. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise control, access to unstable intermediates. researchgate.netacs.org | Multi-step syntheses, integration with other technologies. |

| Novel Catalysis | Atom economy, direct functionalization, alternative pathways. acs.org | New catalyst designs, expanded reaction scope. |

Challenges and Opportunities in Stereoselective Synthesis of Substituted Oxetanes

The control of stereochemistry is a central theme in modern organic synthesis. For oxetanes, particularly those with multiple stereocenters like derivatives of 2-(3-phenyloxetan-3-yl)acetic acid, the development of robust stereoselective synthetic methods is paramount.

Current Challenges and Future Opportunities:

Controlling Stereoselectivity: The inherent reactivity and strained nature of oxetanes pose significant challenges in controlling stereoselectivity during their formation and subsequent transformations. researchgate.net

Asymmetric Catalysis: A key opportunity lies in the development of new chiral catalysts for the enantioselective synthesis of oxetanes. This includes chiral Brønsted acids for the desymmetrization of prochiral oxetanes and chiral Lewis acids for asymmetric cycloadditions. beilstein-journals.orgnih.govnsf.govrsc.org For instance, chiral iridium photocatalysts have shown promise in highly enantioselective Paternò-Büchi reactions. beilstein-journals.org

Synthesis of 3,3-Disubstituted Oxetanes: Creating quaternary stereocenters, such as the one in this compound, is particularly challenging. Future research will need to focus on developing methods for the asymmetric synthesis of 3,3-disubstituted oxetanes, which are valuable as bioisosteres for gem-dimethyl and carbonyl groups. researchgate.net

Substrate-Controlled Diastereoselection: Leveraging existing stereocenters in starting materials, such as those derived from the chiral pool (e.g., sugars), to direct the stereochemical outcome of oxetane formation is a powerful strategy that warrants further investigation. illinois.edu

| Challenge | Opportunity | Example Approaches |

| Poor stereocontrol | Development of new chiral catalysts. | Chiral Brønsted and Lewis acids, enantioselective photocatalysis. beilstein-journals.orgnih.govrsc.org |

| Synthesis of quaternary centers | Asymmetric synthesis of 3,3-disubstituted oxetanes. | Novel catalytic systems for creating all-carbon quaternary centers. nsf.gov |

| Access to specific diastereomers | Substrate- and reagent-controlled synthesis. | Use of chiral starting materials, development of highly selective reagents. illinois.eduresearchgate.net |

Exploration of New Reactivity Modes and Catalytic Transformations for Oxetane Ring Systems

The ring strain of oxetanes not only makes their synthesis challenging but also endows them with unique reactivity that can be harnessed for further synthetic transformations. acs.org While ring-opening reactions are well-documented, there is considerable scope for discovering and developing novel reactivity modes.

Emerging Areas of Research:

Radical-Mediated Transformations: The generation of radical species from oxetanes is a relatively underexplored area. Recent work has shown that cobalt-catalyzed ring-opening can generate nucleophilic radicals, opening up new avenues for C-C bond formation. acs.orgchemrxiv.org Similarly, zirconocene (B1252598) and photoredox catalysis can enable regioselective radical-based ring-opening. bohrium.comthieme-connect.de

Skeletal Reorganizations and Rearrangements: Oxetanes can undergo fascinating skeletal reorganizations to produce other heterocyclic systems. For example, indium-catalyzed reactions of oxetane-tethered anilines can lead to the formation of 1,2-dihydroquinolines. nih.gov Further exploration of such rearrangements could provide rapid access to complex molecular architectures.

Catalytic Ring Expansions: The insertion of carbenes or other one-carbon units into the oxetane ring can lead to the formation of larger heterocycles like tetrahydrofurans and 1,4-dioxepines. acs.orgsioc-journal.cn Developing new catalytic systems for these ring expansion reactions is an active area of research.

New Ring-Opening Reactions: While nucleophilic ring-opening is common, there is still a need for milder and more selective methods. radtech.org This includes the development of new catalysts for ring-opening with a broader range of nucleophiles under mild conditions. rsc.org

Advanced Computational Design and Prediction for Rational Oxetane Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity. For oxetane chemistry, computational methods can provide crucial insights into the complex potential energy surfaces of these strained systems.

Future Applications of Computational Chemistry:

Mechanism Elucidation: Density Functional Theory (DFT) calculations are being used to elucidate the mechanisms of oxetane formation and reactivity, including photocatalytic processes and enzymatic transformations like the biosynthesis of Taxol. acs.orgrsc.orgresearchgate.net These studies can help in optimizing reaction conditions and designing more efficient catalysts.

Predictive Modeling: The development of predictive models for the reactivity and properties of oxetane-containing molecules would be a significant advance. This could enable the in silico design of novel oxetane derivatives with desired biological or material properties, accelerating the discovery process.

Rational Catalyst Design: Computational methods can guide the design of new chiral catalysts for stereoselective oxetane synthesis by modeling the transition states of the catalyzed reactions. nsf.gov This rational approach can reduce the amount of empirical screening required.

Understanding Unusual Reactivity: Computational studies are crucial for understanding unexpected reaction outcomes, such as the unusual transformations of strain-heightened oxetanes. nih.gov

Unexplored Derivatization of the Acetic Acid Moiety for Further Synthetic Utility and Applications

The acetic acid side chain of this compound offers a versatile handle for further synthetic modifications, opening up possibilities for creating a diverse library of compounds with potentially new applications. While the oxetane ring itself is relatively stable, some oxetane-carboxylic acids have been found to be unstable and can isomerize to lactones, a reactivity that can be either a challenge or a synthetic opportunity. chemrxiv.orgacs.org

Potential Derivatization Strategies:

Q & A

Basic: What are the common synthetic routes for 2-(3-Phenyloxetan-3-yl)acetic acid, and what factors influence the choice of method?

Answer:

The synthesis of this compound typically involves functionalizing the oxetane ring with a phenyl group and coupling it to an acetic acid moiety. Key methods include:

- Bromination : Substituting a bromine atom on the oxetane ring followed by Suzuki-Miyaura coupling with phenylboronic acid .

- Carbodiimide-mediated coupling : Using reagents like DCC/NHS to form amide or ester bonds between intermediates .

- Protection-deprotection strategies : For example, benzyloxycarbonyl (Cbz) protection of amines to prevent unwanted side reactions during coupling steps .

Factors influencing method choice include reaction scalability, functional group compatibility, and the need for regioselectivity. For instance, bromination in acetic acid offers regioselective control but requires careful stoichiometry to avoid over-halogenation .

Advanced: How do steric and electronic effects of the oxetane ring influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The oxetane ring introduces significant steric constraints due to its four-membered cyclic ether structure. The phenyl group at the 3-position further exacerbates steric hindrance, limiting nucleophilic attack to less hindered positions. Electronically, the oxygen atom in the oxetane ring withdraws electron density, polarizing adjacent C-O bonds and enhancing electrophilicity at the α-carbon. This combination makes the compound prone to ring-opening reactions under acidic or nucleophilic conditions, which can be leveraged for derivatization. Computational studies (e.g., DFT calculations) are recommended to predict regioselectivity in such reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key features should be identified?

Answer:

- NMR : H and C NMR identify proton environments (e.g., oxetane ring protons at δ 4.5–5.0 ppm) and confirm phenyl group integration .

- X-ray crystallography : Resolves the three-dimensional structure, hydrogen-bonding patterns (e.g., carboxylic acid dimer formation), and dihedral angles between substituents .

- IR spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3300 cm) and ester/ether C-O vibrations (~1200 cm) .

Key features to verify include the integrity of the oxetane ring and the spatial orientation of the phenyl group relative to the acetic acid moiety .

Advanced: How does the crystal packing and hydrogen bonding network of this compound affect its physicochemical properties?

Answer:

The compound forms centrosymmetric dimers via strong O-H···O hydrogen bonds between carboxylic acid groups ( motif), as observed in related phenylacetic acid derivatives . This dimerization reduces solubility in non-polar solvents but enhances thermal stability. The phenyl group’s perpendicular orientation relative to the oxetane ring (dihedral angle ~78°) introduces steric clashes that may hinder crystal lattice flexibility, impacting melting points and dissolution kinetics . Solubility can be modulated by derivatizing the carboxylic acid into esters or amides .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as the compound may cause respiratory irritation .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal and segregate from halogenated solvents .

- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent oxidation .

Advanced: In medicinal chemistry, how has this compound been utilized as a building block for drug candidates, and what are the structural advantages?

Answer:

The oxetane ring serves as a bioisostere for carbonyl or gem-dimethyl groups, improving metabolic stability and solubility while maintaining steric bulk. For example:

- Enzyme inhibitors : The acetic acid moiety can chelate metal ions in active sites (e.g., metalloproteases) .

- Prodrugs : Ester derivatives enhance membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid .

- Peptide mimics : Incorporation into peptidomimetics reduces conformational flexibility, enhancing target binding .

Structural dynamics, such as the oxetane’s puckering angle, are critical for optimizing binding affinity and pharmacokinetics .

Basic: What are the known biological targets or pathways influenced by this compound derivatives?

Answer:

Derivatives have shown activity in:

- Anti-inflammatory pathways : COX-2 inhibition via competitive binding to the arachidonic acid pocket .

- Antimitotic agents : Combretastatin analogs targeting tubulin polymerization, leveraging the phenyl-oxetane scaffold’s rigidity .

- Antibacterial agents : Disruption of bacterial cell wall synthesis through penicillin-binding protein (PBP) interactions .

Mechanistic studies typically employ enzyme assays (e.g., fluorescence polarization) and molecular docking .

Advanced: What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological macromolecules?

Answer:

- Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes in target proteins .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model covalent interactions (e.g., nucleophilic attack on the oxetane ring) .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .

Databases like PubChem provide crystallographic and spectroscopic data for parameterizing these models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.